![molecular formula C15H8N4O3S3 B2614667 N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-5-硝基噻吩-2-羧酰胺 CAS No. 477327-12-1](/img/structure/B2614667.png)

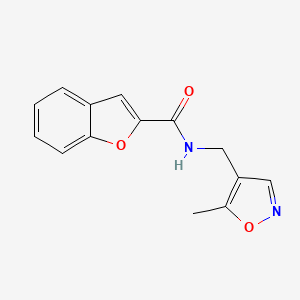

N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-5-硝基噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

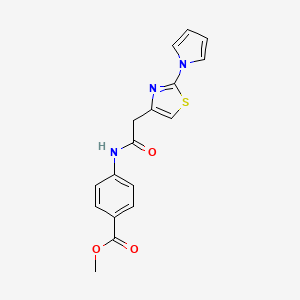

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential anticancer activity . It belongs to a series of N-acetamide derivatives .

Synthesis Analysis

The compound was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR and mass spectral data .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .科学研究应用

合成及生物活性

已合成一系列化合物,包括 N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-5-硝基噻吩-2-羧酰胺衍生物,并对其生物活性进行了评估。例如,已合成化合物,旨在探索其利尿、抗菌和抗癌潜力。具体而言,一项针对结构相关的联苯苯并噻唑-2-羧酰胺衍生物的研究突出了显着的利尿活性,强调了该化学物质在开发治疗剂中的潜力 (Yar & Ansari, 2009)。此外,含有苯并噻唑核的类似物已显示出针对金黄色葡萄球菌和枯草芽孢杆菌等病原体的有前景的抗菌活性,强调了该化学类别中化合物的抗菌潜力 (Palkar et al., 2017)。

抗癌评估

最近的研究还集中在评估 N-[4-(1,3-苯并噻唑-2-基)-1,3-噻唑-2-基]-5-硝基噻吩-2-羧酰胺衍生物的抗癌活性。一项研究合成并表征了该类别中的一种新的有机化合物,揭示了其对乳腺癌细胞的功效,为抗癌药物开发提供了有前景的途径 (Senthilkumar, Umarani, & Satheesh, 2021)。

光化学研究

在光化学方面,苯并噻唑的衍生物因其独特的光异构化特性而受到研究,这对于光响应材料的开发具有影响。一项这样的研究报告了苯并噻嗪衍生物的新型简便光转化,阐明了这些化合物在光化学应用中的潜力 (Elghamry, Döpp, & Henkel, 2007)。

化学合成和反应性

此外,对相关化学结构的合成和反应性的研究导致了新型合成方法的开发和对新的化学转化的探索。这包括合成具有潜在镇痛作用的化合物,突出了苯并噻唑衍生物的多样化化学用途 (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014)。此外,香豆素苯并噻唑衍生物作为氰化物阴离子的化学传感器,证明了该化合物在分析化学中的应用 (Wang et al., 2015)。

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production , which is a crucial component in the synthesis of nucleic acids and amino acids.

Pharmacokinetics

The admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production , which can lead to the inhibition of DNA synthesis and cell division.

未来方向

生化分析

Biochemical Properties

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, it interacts with uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) and peptide deformylase, further demonstrating its potential as an antibacterial agent . The nature of these interactions typically involves binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways.

Cellular Effects

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibits significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of tyrosine kinase, leading to alterations in cell signaling pathways that are crucial for cell proliferation and survival . Additionally, it affects gene expression by inhibiting enzymes involved in DNA replication and repair, thereby impacting cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as dihydroorotase and DNA gyrase, leading to enzyme inhibition . The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent the enzyme from performing its catalytic function. Additionally, this compound can induce changes in gene expression by inhibiting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, this compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolic flux and levels of metabolites are influenced by the presence of this compound, leading to alterations in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy and specificity.

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O3S3/c20-13(11-5-6-12(24-11)19(21)22)18-15-17-9(7-23-15)14-16-8-3-1-2-4-10(8)25-14/h1-7H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGCTMPGRVOVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide](/img/structure/B2614596.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![3-Methylbenzo[g][1,3]benzothiazol-2-imine](/img/structure/B2614602.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)